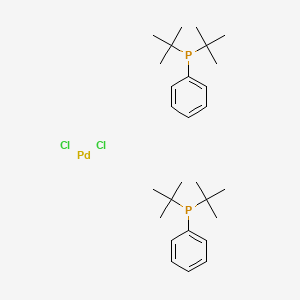

Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Description

The exact mass of the compound Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichlorobis(di-tert-butylphenylphosphine)palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(di-tert-butylphenylphosphine)palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl(phenyl)phosphane;dichloropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNRAWADYXIGHE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34409-44-4 | |

| Record name | Dichlorobis[(di-tert-butyl)phenylphosphine]palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichlorobis(di-tert-butylphenylphosphine)palladium(II): Synthesis, Characterization, and Application in Modern Catalysis

Abstract

This technical guide provides a comprehensive overview of dichlorobis(di-tert-butylphenylphosphine)palladium(II), a pivotal catalyst in contemporary organic synthesis. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development. We will delve into a detailed, field-tested synthetic protocol, thorough characterization methodologies, and the mechanistic intricacies that underscore its efficacy in cross-coupling reactions. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols, and is grounded in authoritative scientific literature.

Introduction: The Advent of Bulky Phosphine Ligands in Palladium Catalysis

The evolution of palladium-catalyzed cross-coupling reactions has been intrinsically linked to the development of sophisticated phosphine ligands. While early iterations of these reactions relied on ligands like triphenylphosphine, the demand for greater reactivity, stability, and substrate scope necessitated innovation. This led to the rise of bulky, electron-rich phosphine ligands, which have revolutionized the field. Among these, di-tert-butylphenylphosphine stands out for its unique steric and electronic properties.

The subject of this guide, dichlorobis(di-tert-butylphenylphosphine)palladium(II) ([PdCl₂(P(t-Bu)₂Ph)₂]), is a testament to this advancement. The sterically demanding di-tert-butylphenylphosphine ligands create a unique coordination environment around the palladium center, promoting the formation of highly active, monoligated palladium(0) species, which are key intermediates in many catalytic cycles. This complex has demonstrated exceptional performance in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1] Its ability to activate challenging substrates, such as aryl chlorides, has made it an invaluable tool in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2]

This guide will provide a detailed exploration of the synthesis and characterization of this important catalyst, offering insights into the practical aspects of its preparation and the interpretation of its analytical data.

Synthesis of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

The synthesis of dichlorobis(di-tert-butylphenylphosphine)palladium(II) is typically achieved through the coordination of two equivalents of the di-tert-butylphenylphosphine ligand to a palladium(II) salt. The following protocol is an adaptation of established methods for the synthesis of similar dichlorobis(phosphine)palladium(II) complexes.[3][4] The key to a successful synthesis lies in the use of a suitable palladium precursor and the careful handling of the air-sensitive phosphine ligand.

Synthesis of the Di-tert-butylphenylphosphine Ligand

A reliable supply of the di-tert-butylphenylphosphine ligand is a prerequisite for the synthesis of the palladium complex. A common and effective method involves the reaction of dichlorophenylphosphine with a tert-butyl Grignard or organolithium reagent. The following is a citable protocol for its synthesis.[5]

Experimental Protocol: Synthesis of Di-tert-butylphenylphosphine

-

Materials: Dichlorophenylphosphine, tert-butylmagnesium chloride (or tert-butyllithium), anhydrous diethyl ether or tetrahydrofuran (THF), and standard workup reagents.

-

Procedure:

-

To a solution of dichlorophenylphosphine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add two equivalents of tert-butylmagnesium chloride (or tert-butyllithium) dropwise at a low temperature (typically 0 °C or below).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude di-tert-butylphenylphosphine.

-

Purification can be achieved by vacuum distillation or crystallization.

-

Synthesis of the Palladium Complex

With the ligand in hand, the synthesis of the palladium complex can proceed. The choice of palladium precursor is critical; while palladium(II) chloride can be used, its low solubility can lead to sluggish reactions. A more soluble precursor, such as bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride, is often preferred to ensure a homogeneous reaction mixture and facilitate a cleaner, more efficient reaction.[4]

Experimental Protocol: Synthesis of trans-Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

-

Materials: Palladium(II) chloride (or a more soluble precursor like bis(benzonitrile)palladium(II) chloride), di-tert-butylphenylphosphine, a suitable solvent (e.g., dichloromethane, benzene, or toluene), and a non-coordinating solvent for precipitation (e.g., hexane or pentane).

-

Procedure:

-

Dissolve palladium(II) chloride (1 equivalent) in a minimal amount of a coordinating solvent like acetonitrile or benzonitrile with gentle heating to form the soluble bis(nitrile)palladium(II) chloride complex in situ. Alternatively, use a pre-formed soluble palladium precursor.

-

In a separate flask, dissolve di-tert-butylphenylphosphine (2.1 equivalents) in a suitable solvent such as dichloromethane or toluene under an inert atmosphere.

-

Slowly add the solution of the phosphine ligand to the solution of the palladium salt with stirring. A color change is typically observed as the phosphine displaces the nitrile ligands and coordinates to the palladium center.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduce the volume of the solvent under reduced pressure.

-

Add a non-coordinating solvent like hexane or pentane to precipitate the yellow solid product.

-

Collect the solid by filtration, wash with a small amount of the non-coordinating solvent, and dry under vacuum.

-

Causality Behind Experimental Choices:

-

The use of a slight excess of the phosphine ligand ensures complete reaction of the palladium precursor.

-

The choice of a more soluble palladium precursor like bis(benzonitrile)palladium(II) chloride significantly accelerates the reaction compared to using the sparingly soluble palladium(II) chloride directly.[4]

-

Precipitation with a non-polar solvent like hexane is an effective method for isolating the product, as the complex is typically much less soluble in alkanes than in the reaction solvent.

Characterization of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing organometallic complexes. For this particular compound, ³¹P{¹H} and ¹H NMR are the most informative.

-

¹H NMR: The ¹H NMR spectrum will show signals corresponding to the tert-butyl and phenyl protons of the ligand. The integration of these signals should be consistent with the proposed structure. The chemical shifts of the aromatic protons may be influenced by coordination to the palladium center.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall geometry of the complex. While a specific crystal structure for dichlorobis(di-tert-butylphenylphosphine)palladium(II) is not available in the provided search results, the structures of analogous trans-dichlorobis(phosphine)palladium(II) complexes have been extensively studied.[3][6][7] These studies consistently show a square-planar geometry around the palladium center with the two phosphine ligands in a trans arrangement.

Table 1: Comparison of Typical Crystallographic Data for trans-[PdCl₂(PR₃)₂] Complexes

| Parameter | trans-[PdCl₂(PPh₃)₂][3] | trans-[PdCl₂(PCyPh₂)₂][7] | trans-[PdCl₂(P(thiophen-2-yl)Ph₂)₂][6] |

| Pd-P Bond Length (Å) | 2.337(1) | 2.3256(10) | 2.3387(11) |

| Pd-Cl Bond Length (Å) | 2.290(1) | 2.3007(11) | 2.2950(12) |

| P-Pd-Cl Bond Angle (°) | 91.5(1) | 91.38(4) | 87.50(5) |

| Geometry at Pd | Square Planar | Square Planar | Square Planar |

Note: The data presented is for analogous compounds and serves as a reference. The actual bond lengths and angles for dichlorobis(di-tert-butylphenylphosphine)palladium(II) may vary slightly due to the specific steric and electronic properties of the di-tert-butylphenylphosphine ligand.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₂₈H₄₆Cl₂P₂Pd.

The Mechanistic Role in Cross-Coupling Reactions: Why Bulky Ligands Excel

The exceptional catalytic activity of dichlorobis(di-tert-butylphenylphosphine)palladium(II) in cross-coupling reactions is a direct consequence of the steric and electronic properties of the di-tert-butylphenylphosphine ligands.

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

The bulky tert-butyl groups on the phosphine ligands play a crucial role in several key steps of the catalytic cycle:

-

Facilitation of Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step, where the new carbon-carbon bond is formed and the desired product is released from the palladium center. This is often the rate-limiting step in cross-coupling reactions, and accelerating it leads to a significant increase in the overall reaction rate.

-

Stabilization of the Monoligated Pd(0) Species: The bulky ligands favor the formation of a 14-electron, monoligated Pd(0)L species, which is highly reactive in the initial oxidative addition step with the organic halide. Less bulky ligands tend to form more stable, less reactive bis-ligated Pd(0)L₂ species.

-

Prevention of Catalyst Deactivation: The steric hindrance provided by the ligands can also protect the palladium center from deactivation pathways, such as the formation of palladium black.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Caption: A flowchart illustrating the key stages in the synthesis and characterization of the palladium complex.

Conclusion

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a highly effective and versatile catalyst that has found widespread application in modern organic synthesis. Its efficacy stems from the unique steric and electronic properties of the di-tert-butylphenylphosphine ligands, which promote key steps in the catalytic cycle and enable the coupling of challenging substrates. This guide has provided a detailed protocol for its synthesis, a comprehensive overview of its characterization, and an explanation of its mechanistic role in cross-coupling reactions. By understanding the principles behind the synthesis and application of this catalyst, researchers can better leverage its capabilities to advance their own synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Dichlorobis(di-tert-butylphenylphosphine)palladium(II) [myskinrecipes.com]

- 3. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. trans-Dichloridobis[diphenyl(thiophen-2-yl)phosphane-κP]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dichlorobis(di-tert-butylphenylphosphine)palladium(II) [CAS 34409-44-4]

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Catalyst of Modern Organic Synthesis

In the landscape of synthetic organic chemistry, the quest for efficient, robust, and versatile catalysts is perpetual. Among the pantheon of transition metal catalysts, palladium complexes have carved out a preeminent role, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide focuses on a specific, yet highly potent, member of this family: Dichlorobis(di-tert-butylphenylphosphine)palladium(II), registered under CAS number 34409-44-4. This complex, distinguished by its bulky and electron-rich phosphine ligands, has emerged as a powerhouse in a multitude of cross-coupling reactions that are foundational to modern drug discovery and materials science.

This document moves beyond a simple datasheet, offering a deeper dive into the causality behind its catalytic prowess. We will explore its synthesis, delve into its physicochemical properties, and provide a comprehensive overview of its applications, complete with detailed experimental protocols and mechanistic insights. The aim is to equip researchers and drug development professionals with the technical understanding and practical knowledge to effectively leverage this catalyst in their synthetic endeavors.

Core Characteristics and Physicochemical Properties

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a palladium(II) complex that is prized for its stability and high catalytic activity. The key to its effectiveness lies in the di-tert-butylphenylphosphine ligands. The steric bulk of the tert-butyl groups and the electronic properties of the phenylphosphine moiety create a unique coordination environment around the palladium center, which is instrumental in promoting the key steps of the catalytic cycle.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 34409-44-4 | |

| Molecular Formula | C₂₈H₄₆Cl₂P₂Pd | |

| Molecular Weight | 621.94 g/mol | |

| Appearance | Yellow powder | [1] |

| Melting Point | 260-264 °C (decomposition) | |

| Purity | Typically ≥ 95% | |

| Palladium Content | ~17.11% | [1] |

Spectroscopic Data

While detailed spectra are often proprietary, a certificate of analysis for a commercial sample of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) confirms that its ¹H NMR and ³¹P NMR spectra are consistent with its structure.[2] For researchers, routine NMR analysis is a critical step in verifying the integrity of the catalyst before use.

Synthesis of the Catalyst

While a variety of phosphine-palladium complexes can be synthesized, a general and reliable method for preparing dichlorobis(phosphine)palladium(II) complexes involves the reaction of a palladium(II) salt with the corresponding phosphine ligand. A representative procedure for a similar complex, dichlorobis(triphenylphosphine)palladium(II), involves reacting chloropalladic acid with triphenylphosphine in an ethanol solution under ultrasonic irradiation.[3] This method can be adapted for the synthesis of the title compound by substituting triphenylphosphine with di-tert-butylphenylphosphine.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the title catalyst.

The Engine of Cross-Coupling: Catalytic Applications

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a versatile catalyst for a wide array of cross-coupling reactions, which are indispensable tools for the construction of complex molecular architectures. Its efficacy extends to challenging substrates, often succeeding where other catalysts fail.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The bulky di-tert-butylphenylphosphine ligands on the palladium center are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically hindered or electron-rich substrates.[4]

Generic Suzuki-Miyaura Coupling Protocol:

A general procedure for a Suzuki-Miyaura coupling reaction involves the following steps:

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.), and the Dichlorobis(di-tert-butylphenylphosphine)palladium(II) catalyst (typically 1-5 mol%).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water) is added.

-

Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, the reaction is quenched (e.g., with water or saturated aqueous NH₄Cl) and the product is extracted into an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography.

Buchwald-Hartwig Amination

The formation of C-N bonds through Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The electron-rich nature of the di-tert-butylphenylphosphine ligand facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired amine.

Heck Reaction

In the Heck reaction, the catalyst facilitates the coupling of an unsaturated halide with an alkene. The choice of phosphine ligand is critical, and the bulk of the di-tert-butylphenylphosphine ligand can influence the regioselectivity and efficiency of the reaction, particularly with challenging substrates like aryl chlorides.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The palladium catalyst, often in conjunction with a copper co-catalyst, facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[6] The bulky phosphine ligand plays a key role in the catalytic cycle.[7]

Other Cross-Coupling Reactions

The utility of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) extends to a variety of other important transformations, including Stille, Negishi, and Hiyama couplings.

Mechanistic Insights: The Role of the Bulky Phosphine Ligand

The remarkable catalytic activity of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is intrinsically linked to the properties of its phosphine ligands. The general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The di-tert-butylphenylphosphine ligands influence this cycle in several critical ways:

-

Facilitating Reductive Elimination: The steric bulk of the ligands promotes the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. This steric pressure encourages the formation of the C-C bond and the release of the product.

-

Stabilizing the Active Catalyst: The electron-donating nature of the phosphine ligand stabilizes the electron-deficient palladium center, particularly in the Pd(0) state, preventing catalyst decomposition and prolonging its activity.

-

Promoting Oxidative Addition: The electron-richness of the ligand also enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.

Safety, Handling, and Quality Control

Safety and Handling

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection.[8][9]

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[8]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.[8]

-

Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8]

-

Spills: In case of a spill, remove all ignition sources and clean up using dry procedures to avoid generating dust.[9]

Quality Control

The purity and integrity of the catalyst are paramount for reproducible and high-yielding reactions.

-

Appearance: A visual inspection should confirm a yellow powder. The presence of palladium black may indicate decomposition.

-

Spectroscopic Analysis: As mentioned, NMR (¹H, ¹³C, ³¹P) is a powerful tool for confirming the structure and purity of the catalyst.

-

Elemental Analysis: For rigorous quality control, elemental analysis can be used to confirm the percentage of carbon, hydrogen, chlorine, and palladium, ensuring it aligns with the theoretical values.[2]

Conclusion: A Catalyst for Innovation

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) stands as a testament to the power of ligand design in catalysis. Its unique combination of steric bulk and electronic properties makes it an exceptionally effective catalyst for a wide range of cross-coupling reactions that are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. By understanding its properties, synthesis, and mechanistic nuances, researchers can unlock its full potential to drive innovation in chemical synthesis.

References

- 1. Dichlorobis(di-tert-butylphenylphosphine)palladium(II) [bjrock.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. CN101550164B - Method for preparing dichlorobis triphenylphosphine palladium - Google Patents [patents.google.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. szabo-scandic.com [szabo-scandic.com]

Structure and bonding in Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

An In-Depth Technical Guide on the Structure and Bonding of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Palladium-Phosphine Catalysts in Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that are central to pharmaceuticals and advanced materials.[1] The success of these transformations is heavily reliant on the nature of the ligands coordinated to the palladium center.[2] Phosphine ligands, in particular, have proven to be exceptionally versatile, allowing for the fine-tuning of the catalyst's properties to achieve high efficiency and selectivity.

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) belongs to a class of highly effective palladium(II) precatalysts. The di-tert-butylphenylphosphine ligands are characterized by their significant steric bulk and strong electron-donating ability. These features are critical for promoting the key steps of the catalytic cycle, including oxidative addition and reductive elimination, and for stabilizing the active palladium(0) species.[3] The bulky nature of these ligands also plays a crucial role in facilitating the coupling of challenging substrates, such as sterically hindered aryl chlorides.[3]

Molecular Structure: A Comparative Analysis

Due to the limited availability of specific crystallographic data for dichlorobis(di-tert-butylphenylphosphine)palladium(II), we will draw parallels with the extensively studied and structurally similar complex, trans-dichlorobis(triphenylphosphine)palladium(II). This well-characterized complex provides a robust model for understanding the coordination geometry and key structural parameters.

Coordination Geometry

Palladium(II) complexes with two phosphine and two halide ligands typically adopt a square planar geometry. In the case of dichlorobis(phosphine)palladium(II) complexes, both cis and trans isomers are possible. For complexes with bulky phosphine ligands like di-tert-butylphenylphosphine, the trans isomer is generally favored to minimize steric repulsion between the large phosphine groups.

Diagram: Isomeric Forms of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Caption: trans and cis isomers of the complex.

The X-ray crystal structure of trans-dichlorobis(triphenylphosphine)palladium(II) confirms a slightly distorted square-planar geometry with the palladium atom located at a center of inversion.[4][5] It is highly probable that the di-tert-butylphenylphosphine analogue adopts a similar trans configuration.

Bond Lengths and Angles: Insights from an Analog

The structural parameters of trans-dichlorobis(triphenylphosphine)palladium(II) provide valuable estimates for the bond lengths and angles in our target molecule.

| Parameter | trans-Dichlorobis(triphenylphosphine)palladium(II) | Expected for Dichlorobis(di-tert-butylphenylphosphine)palladium(II) |

| Pd-P Bond Length | ~2.33 Å | Slightly longer due to increased steric bulk |

| Pd-Cl Bond Length | ~2.30 Å | Similar to the triphenylphosphine analog |

| P-Pd-Cl Bond Angle | ~90° (slightly distorted) | Close to 90° |

| P-Pd-P Bond Angle | 180° (linear) | 180° |

| Cl-Pd-Cl Bond Angle | 180° (linear) | 180° |

Data for trans-dichlorobis(triphenylphosphine)palladium(II) is sourced from published crystallographic studies.[4]

The increased steric hindrance of the di-tert-butylphenylphosphine ligand compared to triphenylphosphine is expected to result in a slightly longer Pd-P bond. This is a common trend observed in coordination chemistry where bulkier ligands lead to elongated metal-ligand bonds to alleviate steric strain.

The Nature of the Bonding

The bonding in dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a synergistic interplay of sigma donation and pi back-bonding, which is characteristic of metal-phosphine complexes.

The Palladium-Phosphine Bond

The Pd-P bond is primarily formed by the donation of the lone pair of electrons from the phosphorus atom into a vacant d-orbital of the palladium(II) center (a σ-bond). The di-tert-butylphenylphosphine ligand is a strong σ-donor due to the electron-releasing nature of the alkyl groups. This strong donation increases the electron density on the palladium center, which in turn facilitates the oxidative addition step in the catalytic cycle.

In addition to σ-donation, there is a component of π-back-bonding. Here, electron density from filled d-orbitals on the palladium atom is donated back into vacant σ* antibonding orbitals of the P-C bonds of the phosphine ligand. This back-bonding strengthens the Pd-P bond and influences the electronic properties of the catalyst.

The Palladium-Chloride Bond

The Pd-Cl bonds are standard covalent bonds formed between the palladium(II) ion and the chloride ligands. These bonds are relatively labile and are cleaved during the catalytic cycle, for instance, upon reduction of the Pd(II) precatalyst to the active Pd(0) species.

Spectroscopic Characterization: A Predictive Approach

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine-containing compounds. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus. For palladium(II)-phosphine complexes, the ³¹P NMR signal is typically shifted downfield upon coordination to the metal center.

For trans-dichlorobis(triphenylphosphine)palladium(II), the ³¹P NMR spectrum shows a single sharp resonance, consistent with the two chemically equivalent phosphorus atoms. The chemical shift is in the range of 21-24 ppm.[4] For dichlorobis(di-tert-butylphenylphosphine)palladium(II), a single resonance is also expected for the trans isomer. Due to the different electronic and steric environment created by the di-tert-butylphenylphosphine ligand, the chemical shift is expected to be different from its triphenylphosphine counterpart.

Synthesis of Dichlorobis(phosphine)palladium(II) Complexes: A General Protocol

A general and reliable method for the synthesis of dichlorobis(phosphine)palladium(II) complexes involves the reaction of a palladium(II) salt with the corresponding phosphine ligand.

Experimental Workflow: Synthesis of Dichlorobis(phosphine)palladium(II)

Caption: General workflow for the synthesis.

Step-by-Step Methodology:

-

Preparation: A suspension of palladium(II) chloride (PdCl₂) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is prepared in an inert atmosphere (e.g., under nitrogen or argon).

-

Ligand Addition: Two equivalents of di-tert-butylphenylphosphine are added to the suspension.

-

Reaction: The mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the dissolution of the insoluble PdCl₂ to form a clear, typically yellow or orange, solution of the complex.

-

Isolation: Once the reaction is complete, the product can be isolated. If the product is insoluble in the reaction solvent, it can be collected by filtration. If it is soluble, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent mixture, such as dichloromethane/hexane, to yield the pure dichlorobis(di-tert-butylphenylphosphine)palladium(II) complex.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium complexes, especially the catalytically active Pd(0) species that can form in situ, are often sensitive to air and moisture. Performing the synthesis under an inert atmosphere prevents oxidation and decomposition of the product.

-

Anhydrous Solvents: Water can interfere with the reaction and potentially lead to the formation of palladium hydroxides or oxides.

-

Stoichiometry: The use of two equivalents of the phosphine ligand ensures the formation of the desired bis(phosphine) complex.

Role in Catalysis: Structure-Activity Relationship

The structural and bonding features of dichlorobis(di-tert-butylphenylphosphine)palladium(II) are directly responsible for its high catalytic activity.

Diagram: Catalytic Cycle of a Cross-Coupling Reaction

Caption: A simplified catalytic cycle.

-

Steric Bulk: The large cone angle of the di-tert-butylphenylphosphine ligands promotes the formation of the coordinatively unsaturated, 14-electron [Pd(0)L] species, which is often the active catalyst in cross-coupling reactions. This steric bulk also facilitates the reductive elimination step, which is the product-forming step of the cycle.

-

Electron-Donating Nature: The strong σ-donating ability of the phosphine ligands increases the electron density on the palladium center, making it more nucleophilic and thus promoting the oxidative addition of the organic halide to the palladium(0) center.

Conclusion

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) stands as a testament to the power of ligand design in homogeneous catalysis. While a detailed experimental structural analysis of this specific complex remains to be publicly documented, a thorough understanding of its structure and bonding can be achieved through a comparative analysis with its well-characterized triphenylphosphine analog and the application of fundamental principles of coordination chemistry. The combination of significant steric bulk and strong electron-donating properties of the di-tert-butylphenylphosphine ligands results in a highly active and versatile catalyst that continues to be a valuable tool for synthetic chemists in academia and industry. Further research providing detailed crystallographic and spectroscopic data for this complex would be a valuable addition to the field.

References

- 1. theses.enscm.fr [theses.enscm.fr]

- 2. researchgate.net [researchgate.net]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) in Organic Solvents

Introduction: The Pivotal Role of Solubility in Homogeneous Catalysis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II), a prominent member of the palladium-phosphine catalyst family, is a cornerstone in modern organic synthesis.[1] Its efficacy in a multitude of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, is well-documented.[1] The catalytic cycle of these reactions predominantly occurs in the solution phase, rendering the solubility of the precatalyst in the chosen organic solvent a critical parameter for reaction success. A well-solubilized catalyst ensures a homogeneous reaction medium, maximizing the availability of the active catalytic species and promoting efficient and reproducible catalytic turnover.[2]

This technical guide provides a comprehensive overview of the solubility characteristics of dichlorobis(di-tert-butylphenylphosphine)palladium(II), synthesizes the underlying principles governing its solubility, and presents a detailed protocol for its empirical determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in optimizing their catalytic systems.

Understanding the Molecular Architecture: A Precursor to Solubility

The solubility of dichlorobis(di-tert-butylphenylphosphine)palladium(II) is intrinsically linked to its molecular structure. The complex features a central palladium(II) atom coordinated to two chloride ligands and two di-tert-butylphenylphosphine ligands. The latter are characterized by their bulky tert-butyl groups and a phenyl ring, which impart a significant lipophilic character to the complex.[3] This lipophilicity is a key determinant of the complex's affinity for organic solvents. Unlike many inorganic salts, the large organic periphery of this organometallic compound shields the polar metal-halide core, favoring dissolution in nonpolar and moderately polar organic media.[3]

Qualitative Solubility Profile

While precise quantitative solubility data for dichlorobis(di-tert-butylphenylphosphine)palladium(II) is not extensively reported in peer-reviewed literature, a qualitative understanding can be derived from its structural attributes and general observations for similar palladium-phosphine complexes. The following table summarizes the expected solubility profile in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Toluene | C₇H₈ | 2.38 | Soluble | Nonpolar aromatic solvent, favorable interactions with the phenyl groups of the phosphine ligands. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble | Moderately polar ether, capable of solvating the palladium complex without strong coordination. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Soluble | Polar aprotic solvent, effective in dissolving a wide range of organometallic compounds. |

| Acetonitrile | CH₃CN | 37.5 | Sparingly Soluble to Soluble | Polar aprotic solvent; solubility may be moderate. |

| Methanol | CH₃OH | 32.7 | Sparingly Soluble | Polar protic solvent; strong hydrogen bonding may not favor dissolution of the lipophilic complex. |

| Hexanes | C₆H₁₄ | 1.88 | Sparingly Soluble to Insoluble | Nonpolar aliphatic solvent; while lipophilic, the large size of the complex may limit solubility. |

| Water | H₂O | 80.1 | Insoluble | Highly polar protic solvent, incompatible with the lipophilic nature of the complex. |

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is governed by the interplay of lattice energy (the energy holding the solid's crystal structure together) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules). For dichlorobis(di-tert-butylphenylphosphine)palladium(II), the following factors are paramount:

-

"Like Dissolves Like" Principle: The bulky, nonpolar alkyl and aryl groups on the phosphine ligands make the complex amenable to dissolution in nonpolar and moderately polar aprotic solvents.

-

Ligand Effects: The large and sterically demanding di-tert-butylphenylphosphine ligands prevent the close packing of the complex in the solid state, potentially lowering the lattice energy and facilitating dissolution.

-

Solvent Polarity: Solvents with polarities that can effectively solvate the entire organometallic complex without strongly coordinating to the metal center are generally preferred. Highly polar solvents, especially protic ones like water and methanol, are poor solvents due to their inability to favorably interact with the lipophilic ligands.

-

Temperature: The solubility of most solids increases with temperature. This is an important consideration when preparing catalyst stock solutions or running reactions at elevated temperatures.

The logical relationship between these factors and the resulting solubility is depicted in the following diagram:

Caption: Key factors influencing the solubility of the palladium complex.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the quantitative solubility of dichlorobis(di-tert-butylphenylphosphine)palladium(II) in a given organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

-

High-purity organic solvents (e.g., toluene, THF, DCM)

-

Analytical balance

-

Scintillation vials with caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm PTFE or similar)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of dichlorobis(di-tert-butylphenylphosphine)palladium(II) into a scintillation vial. An excess is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved solid particles.

-

-

Concentration Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the complex.

-

Once the solvent is completely removed, weigh the vial again. The mass of the dissolved solid can be determined by the difference in weight.

-

The solubility can then be calculated in terms of mg/mL or mol/L.

-

-

Alternative Concentration Determination (Optional):

-

If the complex has a known extinction coefficient at a specific wavelength, the concentration of the filtered saturated solution can be determined using UV-Vis spectrophotometry after appropriate dilution.

-

Alternatively, HPLC can be used to determine the concentration by creating a calibration curve with standards of known concentrations.

-

The following diagram illustrates the experimental workflow for determining solubility:

Caption: Step-by-step workflow for quantitative solubility determination.

Conclusion: Practical Implications for the Bench Chemist

A thorough understanding of the solubility of dichlorobis(di-tert-butylphenylphosphine)palladium(II) is not merely an academic exercise; it is a practical necessity for any researcher employing this catalyst. The choice of solvent can significantly impact reaction kinetics, catalyst stability, and overall reaction yield. By leveraging the theoretical principles outlined in this guide and, when necessary, employing the provided experimental protocol, chemists can make informed decisions about solvent selection, ensuring the optimal performance of their palladium-catalyzed reactions. This, in turn, accelerates the pace of discovery and development in the pharmaceutical and chemical industries.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis(di-tert-butylphenylphosphine)palladium(II), a pivotal catalyst in modern synthetic chemistry, is renowned for its efficacy in a wide array of cross-coupling reactions.[1] Its utility in pharmaceutical and agrochemical synthesis stems from the unique properties conferred by its bulky and electron-rich phosphine ligands, which enhance catalytic activity and stability.[2] This guide provides a comprehensive analysis of the thermal stability and decomposition of this critical palladium complex. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, this paper synthesizes information from analogous palladium-phosphine complexes to propose a likely decomposition pathway. Furthermore, it offers detailed, field-proven methodologies for researchers to rigorously assess its thermal behavior, ensuring both safety and optimal performance in high-temperature applications.

Introduction: The Significance of Sterically Hindered Phosphine Ligands

The widespread adoption of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is directly attributable to the di-tert-butylphenylphosphine ligands. These bulky ligands play a crucial role in the catalytic cycle by:

-

Promoting the formation of monoligated palladium species: These are highly active in oxidative addition, a key step in many cross-coupling reactions.[2]

-

Stabilizing the catalytically active Pd(0) species: The strong electron-donating nature of the phosphine ligands helps to maintain the palladium center in its active, low-valent state.[2]

-

Enhancing solubility in organic solvents: The lipophilic character of the phosphine ligands ensures good solubility, which is essential for homogeneous catalysis.[2]

Given its application in reactions that often require elevated temperatures, a thorough understanding of the thermal stability and decomposition of this complex is paramount for process development, safety, and optimization.

Thermal Profile and Decomposition Onset

Commercially available data indicates that Dichlorobis(di-tert-butylphenylphosphine)palladium(II) undergoes decomposition at approximately 270 °C. A similar decomposition range of 260-264 °C is also reported.[1] This relatively high decomposition temperature underscores its suitability for a range of thermally demanding catalytic applications.

| Property | Value | Source |

| Decomposition Temperature | ~270 °C | Sigma-Aldrich |

| Decomposition Range | 260-264 °C | Sigma-Aldrich[1] |

Proposed Thermal Decomposition Pathway

A proposed decomposition mechanism is as follows:

-

Initial Ligand Dissociation: Upon heating, the complex likely undergoes dissociation of one of the bulky di-tert-butylphenylphosphine ligands to form a monoligated palladium species. This is a common feature for palladium complexes with bulky phosphine ligands.[2]

-

Reductive Elimination and Further Decomposition: The highly reactive intermediate could then undergo a series of steps, including reductive elimination and further ligand degradation, ultimately leading to the formation of metallic palladium and various organic and phosphorus-containing byproducts. Studies on other palladium phosphine complexes have shown the formation of metallic palladium and oxidized phosphorus species upon thermal decomposition.[4]

Diagram of Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway.

Experimental Protocol for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of Dichlorobis(di-tert-butylphenylphosphine)palladium(II), a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[5]

Objective

To determine the precise onset of decomposition, identify mass loss events, and characterize the thermal nature (endothermic or exothermic) of the decomposition process.

Instrumentation and Materials

-

TGA-DSC simultaneous thermal analyzer

-

High-purity nitrogen or argon gas for inert atmosphere

-

Alumina or platinum crucibles

-

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) sample

-

Analytical balance (microgram sensitivity)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the palladium complex into a clean, tared TGA crucible.

-

Record the exact mass.

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the TGA-DSC analyzer.

-

Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for resolving thermal events.

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass versus temperature to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. Determine the percentage of mass loss at each decomposition step.

-

DSC Curve: Analyze the plot of heat flow versus temperature to identify endothermic or exothermic peaks associated with decomposition. The peak temperature indicates the point of maximum reaction rate.

-

Diagram of TGA-DSC Experimental Workflow

Caption: Workflow for TGA-DSC analysis.

Field-Proven Insights and Causality

-

Influence of the Bulky Ligand: The steric bulk of the di-tert-butylphenylphosphine ligands is a key contributor to the thermal stability of the complex. The bulky groups can create a "protective pocket" around the palladium center, sterically hindering decomposition pathways.[6][7][8]

-

Inert Atmosphere is Critical: Conducting thermal analysis under an inert atmosphere is crucial. In the presence of oxygen, palladium-phosphine complexes can undergo oxidation, which would lead to a different and more complex decomposition profile.

-

Heating Rate Considerations: The choice of heating rate can influence the observed decomposition temperature. Slower heating rates can provide better resolution of overlapping thermal events but may result in a lower apparent onset temperature. A rate of 10 °C/min is a standard starting point for such analyses.

Conclusion

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a thermally robust catalyst, a property that is intrinsically linked to its sterically demanding phosphine ligands. While its decomposition temperature is reported to be around 270 °C, a comprehensive understanding of its thermal behavior requires detailed experimental analysis. The proposed decomposition pathway, initiated by ligand dissociation, provides a logical framework for interpreting experimental results. By employing rigorous thermal analysis techniques such as TGA-DSC, researchers and process chemists can ensure the safe and effective use of this indispensable catalyst in high-temperature synthetic applications, thereby maintaining the integrity and reproducibility of their chemical processes.

References

- 1. Dichlorobis(di-tert-butylphenylphosphine)palladium(II) 95 34409-44-4 [sigmaaldrich.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Bulky Phosphine Palladium Catalysts

Abstract

The advent of bulky phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions, transforming them from niche academic curiosities into indispensable tools for industrial and pharmaceutical research. This guide provides a comprehensive overview of the discovery and historical development of these pivotal catalysts. We will explore the initial limitations of palladium catalysis, the conceptual breakthroughs that highlighted the importance of ligand steric and electronic properties, and the subsequent evolution of increasingly sophisticated and powerful ligand architectures. Key mechanistic insights, practical applications in drug development, and detailed experimental protocols are presented to offer a complete and actionable understanding for researchers and scientists in the field.

The Dawn of Palladium Catalysis and the Need for Ligand Innovation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become cornerstone methodologies in modern organic synthesis. The pioneering work of Heck, Negishi, and Suzuki, which was recognized with the 2010 Nobel Prize in Chemistry, laid the foundation for these powerful carbon-carbon bond-forming transformations.[1][2] However, the initial catalyst systems, often employing simple phosphine ligands like triphenylphosphine (PPh₃), suffered from significant limitations. These early catalysts typically required harsh reaction conditions, exhibited limited substrate scope, and were often inefficient for coupling unactivated or sterically hindered substrates. The challenges were particularly pronounced in the formation of carbon-heteroatom bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.

The core of the problem lay in the delicate balance of the catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of each step is profoundly influenced by the nature of the ligand coordinated to the palladium center. It became increasingly clear that the simple phosphine ligands of the time were not adept at promoting all three steps of the catalytic cycle for a wide range of substrates. For instance, while electron-rich phosphines could facilitate the initial oxidative addition of an aryl halide to the Pd(0) center, they could also stabilize the resulting Pd(II) intermediate to such an extent that the final, product-forming reductive elimination step became prohibitively slow. This "ligand problem" spurred a wave of research aimed at designing new ligands that could overcome these hurdles and unlock the full potential of palladium catalysis.

The Breakthrough: Conceptualizing the Role of Steric Bulk

A paradigm shift occurred with the recognition that sterically demanding, or "bulky," phosphine ligands could dramatically enhance the efficacy of palladium catalysts. The central hypothesis was that large, cone-shaped phosphine ligands would favor the formation of coordinatively unsaturated, monoligated palladium species (L-Pd). These L-Pd complexes are highly reactive and can undergo oxidative addition and reductive elimination much more rapidly than their bis-ligated counterparts (L₂-Pd).[4]

The steric bulk of the ligand plays a crucial role in several aspects of the catalytic cycle:

-

Promoting Reductive Elimination: The steric clash between a bulky ligand and the two organic groups on the palladium center in the Pd(II) intermediate destabilizes this complex, thereby accelerating the rate-limiting reductive elimination step to form the desired product and regenerate the active Pd(0) catalyst.[3]

-

Facilitating Oxidative Addition: While seemingly counterintuitive, bulky ligands can also accelerate oxidative addition. The active catalyst is often a monoligated Pd(0) species, and the steric bulk of the ligand helps to maintain this low-coordinate state, which is more reactive towards the substrate.[4]

-

Preventing Catalyst Deactivation: Bulky ligands can protect the palladium center from aggregation and the formation of inactive palladium black, thereby increasing the catalyst's lifetime and overall efficiency.

This conceptual framework, emphasizing the importance of ligand sterics, paved the way for the rational design of new and highly effective phosphine ligands.

First-Generation Bulky Phosphine Ligands: The Pioneers

Among the first generation of bulky phosphine ligands to demonstrate significant improvements in palladium catalysis was tri(tert-butyl)phosphine (P(t-Bu)₃) . With a large Tolman cone angle of 182°, P(t-Bu)₃ proved to be a highly effective ligand for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling of aryl chlorides, which were notoriously difficult substrates for earlier catalyst systems.[5] The electron-rich nature of P(t-Bu)₃ also contributes to its high reactivity by increasing the electron density on the palladium center, which facilitates oxidative addition.[5]

The synthesis of P(t-Bu)₃, however, was initially challenging due to the steric hindrance around the phosphorus atom.[6] Early methods often resulted in low yields.[6] More recent and efficient synthetic routes have been developed, making this important ligand more accessible.[7][8]

Second-Generation and Beyond: The Buchwald and Hartwig Revolution

The late 1990s and early 2000s witnessed a quantum leap in the development of bulky phosphine ligands, largely driven by the independent and collaborative work of Stephen L. Buchwald at MIT and John F. Hartwig, then at Yale University.[9][10][11] Their research led to the development of a vast and versatile toolbox of dialkylbiaryl phosphine ligands, now commonly referred to as "Buchwald ligands."[1][2][12]

These ligands feature a biaryl backbone with a phosphine group at the 2-position of one aryl ring and various substituents on the other. This modular design allows for the fine-tuning of both steric and electronic properties to optimize catalyst performance for specific applications. Some of the most widely used Buchwald ligands include:

-

JohnPhos (5) and CyJohnPhos (6): These ligands proved to be highly effective for the amination of a wide range of aryl chlorides with various amine coupling partners.[13]

-

XPhos (7): A more sterically demanding ligand that expanded the scope of amination to include aryl sulfonates and heteroaryl halides.[13]

-

BrettPhos (8): A breakthrough ligand that enabled the amination of aryl mesylates and the selective monoarylation of primary amines with aryl chlorides.[13]

The development of these ligands was instrumental in the establishment of the Buchwald-Hartwig amination , a powerful and general method for the formation of carbon-nitrogen bonds.[12][14] This reaction has had a profound impact on medicinal chemistry and drug discovery, as the aryl amine motif is a common feature in many pharmaceuticals.[15]

Mechanism in Detail: How Bulky Phosphines Revolutionized Catalytic Cycles

The success of bulky phosphine palladium catalysts can be understood by examining their influence on the elementary steps of the catalytic cycle. Let's consider the Suzuki-Miyaura cross-coupling as a representative example.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In this cycle, the bulky phosphine ligand (L) plays a critical role in promoting the key steps:

-

Oxidative Addition: The sterically demanding ligand favors the formation of the highly reactive, monoligated L-Pd(0) species, which readily undergoes oxidative addition with the aryl halide (Ar-X) to form the Pd(II) intermediate, L-Pd(II)(Ar)(X).[4]

-

Transmetalation: The boronic acid derivative (R-B(OR')₂) transfers its organic group (R) to the palladium center, displacing the halide (X). This step is often facilitated by a base.

-

Reductive Elimination: This is often the rate-determining step. The steric repulsion between the bulky ligand and the two organic groups (Ar and R) on the palladium center forces them into close proximity, promoting their coupling and elimination as the final product (Ar-R).[3] This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.

It is important to note that while bulky phosphines are generally beneficial, they can also promote undesirable side reactions in some cases, such as the protodeboronation of boronic acids in Suzuki-Miyaura couplings.[16][17][18][19] Therefore, careful ligand selection and optimization of reaction conditions are crucial for achieving high yields and selectivity.

Practical Applications and Case Studies in Drug Development

The impact of bulky phosphine palladium catalysts on drug discovery and development cannot be overstated. These catalysts have enabled the synthesis of complex molecules that were previously inaccessible, leading to the discovery of new drug candidates and the development of more efficient manufacturing processes for existing drugs.

For example, the Buchwald-Hartwig amination has been used in the synthesis of numerous approved drugs, including:

-

Venetoclax: A treatment for chronic lymphocytic leukemia.[15]

-

Brexpiprazole: An atypical antipsychotic used to treat schizophrenia.[15]

-

Ozenoxacin: A topical antibiotic for the treatment of impetigo.[15]

The ability to efficiently form C-N bonds has allowed medicinal chemists to explore a much wider chemical space, leading to the identification of novel compounds with improved pharmacological properties.

Experimental Protocols: Synthesis and Application

To provide a practical understanding of the use of bulky phosphine palladium catalysts, we present a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

4-Chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and P(t-Bu)₃ (0.04 mmol, 2 mol%).

-

Add K₃PO₄ (3.0 mmol), phenylboronic acid (1.5 mmol), and 4-chlorotoluene (1.0 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Future Outlook and Emerging Trends

The field of bulky phosphine palladium catalysis continues to evolve, with ongoing research focused on several key areas:

-

Development of even more active and selective ligands: Researchers are constantly exploring new ligand architectures to address remaining challenges in cross-coupling chemistry, such as the coupling of highly unreactive substrates or the development of catalysts for new types of transformations.

-

Catalysis in environmentally benign solvents: There is a growing interest in developing catalytic systems that can operate in "green" solvents, such as water or ionic liquids, to reduce the environmental impact of chemical synthesis.

-

Application in new areas of chemistry: Bulky phosphine palladium catalysts are finding new applications in areas beyond traditional cross-coupling, such as C-H activation and polymerization.[20]

The continued development of bulky phosphine palladium catalysts will undoubtedly lead to further advances in organic synthesis, with significant implications for the pharmaceutical, agrochemical, and materials science industries.

References

- 1. Stephen L. Buchwald | Biography & Facts | Britannica [britannica.com]

- 2. Buchwald-Hartwig reaction | chemistry | Britannica [britannica.com]

- 3. thermofishersci.in [thermofishersci.in]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 8. CN109553639B - Method for synthesizing tri-tert-butylphosphine - Google Patents [patents.google.com]

- 9. Stephen L. Buchwald - Wikipedia [en.wikipedia.org]

- 10. John F. Hartwig | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 11. Stephen Buchwald – The Buchwald Research Group [chemistry-buchwald.mit.edu]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]

The Architect of Bonds: A Technical Guide to the Di-tert-butylphenylphosphine Ligand in Catalysis

For the modern researcher in synthetic chemistry and drug development, the quest for efficient, selective, and robust catalytic systems is perpetual. The ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with precision is the bedrock of molecular innovation. At the heart of many powerful catalytic transformations lies a crucial component: the phosphine ligand. This guide provides an in-depth technical exploration of a particularly influential ligand, di-tert-butylphenylphosphine, a cornerstone of modern palladium-catalyzed cross-coupling reactions. We will delve into its synthesis, properties, and pivotal role in catalysis, offering not just protocols, but a rationale for its exceptional performance.

Understanding the Powerhouse: The Ligand's Core Attributes

Di-tert-butylphenylphosphine, often abbreviated as P(t-Bu)₂Ph, is a monodentate phosphine ligand that has carved a significant niche in the landscape of catalysis. Its efficacy stems from a finely tuned combination of steric and electronic properties.

Electronic Nature: The phosphorus atom in di-tert-butylphenylphosphine possesses a lone pair of electrons, making it a strong σ-donor. This electron-donating ability increases the electron density on the palladium center, which is crucial for facilitating the oxidative addition step in many catalytic cycles—often the rate-determining step, especially with less reactive aryl chlorides.[1]

Steric Hindrance: The two bulky tert-butyl groups create a sterically demanding environment around the phosphorus atom. This steric bulk, quantified by a large Tolman cone angle, plays a multifaceted role. It promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species, which are key intermediates in many cross-coupling reactions.[2] Furthermore, this steric pressure can accelerate the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.[2][3]

These combined properties make di-tert-butylphenylphosphine and its derivatives particularly adept at catalyzing challenging cross-coupling reactions involving sterically hindered substrates or unreactive coupling partners like aryl chlorides.[4]

Synthesis of the Ligand: A Practical Laboratory Protocol

The synthesis of di-tert-butylphenylphosphine is achievable in a standard laboratory setting. A common and effective method involves the reaction of a Grignard reagent with a chlorophosphine.

Experimental Protocol: Synthesis of Di-tert-butylphenylphosphine

-

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dichlorophenylphosphine

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine and gently warm the flask under a stream of nitrogen.

-

Add a small portion of a solution of tert-butyl chloride (2.1 eq) in anhydrous diethyl ether to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Phosphine Synthesis: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of dichlorophenylphosphine (1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield di-tert-butylphenylphosphine as a colorless liquid.

-

The Precatalyst: Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

While the free ligand can be used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a more convenient and often more reliable approach is to use a well-defined precatalyst. Dichlorobis(di-tert-butylphenylphosphine)palladium(II), [PdCl₂(P(t-Bu)₂Ph)₂], is a common and effective air-stable precatalyst that readily generates the active Pd(0) species under reaction conditions.[5]

Synthesis of [PdCl₂(P(t-Bu)₂Ph)₂]

Experimental Protocol: Synthesis of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

-

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Di-tert-butylphenylphosphine

-

Acetonitrile

-

Dichloromethane

-

Hexane

-

-

Procedure:

-

Suspend palladium(II) chloride (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add a solution of di-tert-butylphenylphosphine (2.1 eq) in dichloromethane to the suspension.

-

Stir the mixture at room temperature. The initial suspension will gradually dissolve to form a clear, yellow-orange solution.

-

Continue stirring for 2-4 hours to ensure complete reaction.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Wash the solid with hexane to remove any unreacted ligand and other impurities.

-

Dry the resulting yellow solid under vacuum to yield the desired precatalyst.

-

Di-tert-butylphenylphosphine in Action: Cross-Coupling Reactions

The true value of di-tert-butylphenylphosphine is demonstrated in its broad applicability and high performance in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The use of di-tert-butylphenylphosphine allows for the efficient coupling of a wide range of substrates, including challenging aryl chlorides.

Representative Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

-

Materials:

-

[PdCl₂(P(t-Bu)₂Ph)₂] (1-2 mol%)

-

4-Chlorotoluene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

To an oven-dried Schlenk tube, add [PdCl₂(P(t-Bu)₂Ph)₂], 4-chlorotoluene, phenylboronic acid, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or GC analysis.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Performance Comparison in Suzuki-Miyaura Coupling

To illustrate the effectiveness of di-tert-butylphenylphosphine, the following table compares its performance against other common phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid under similar conditions.

| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| P(t-Bu)₂Ph | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | >95 | >475 | >237 |

| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | <10 | - | - |

| P(Cy)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 4 | ~90 | ~450 | ~112 |

| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 1 | >98 | >490 | >490 |

Data is representative and compiled from various sources for comparative purposes. Actual results may vary.[3]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of aryl amines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination has become a go-to method, and di-tert-butylphenylphosphine-type ligands are highly effective in this reaction, particularly with less reactive aryl chlorides.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

References

- 1. Collection - A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 2. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

Methodological & Application

Harnessing the Power of Steric Bulk: A Detailed Protocol for Suzuki-Miyaura Coupling using Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

An Application Guide for Researchers